2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile
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Overview
Description
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes, which is a (3 + 2) cycloaddition reaction . This reaction typically employs copper (I) or ruthenium (II) as catalysts. there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroximinoyl chlorides and iodinated terminal alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydroximinoyl chlorides can lead to the formation of iodoisoxazoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives, including 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile, have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . These diverse biological activities make it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors in the body, leading to their therapeutic effects . For example, some isoxazole compounds have been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function .
Comparison with Similar Compounds
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile can be compared with other similar compounds, such as 2-(3-(4-Methoxyphenyl)isoxazol-5-yl)ethanol While both compounds share the isoxazole core structure, their different substituents lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-4-2-9(3-5-11)12-8-10(6-7-13)14-16-12/h2-5,8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLJBOMFDAHPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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